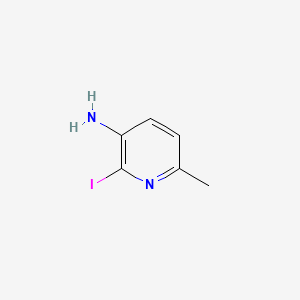

2-Iodo-6-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBYNWSTLSCBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700772 | |

| Record name | 2-Iodo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-30-3 | |

| Record name | 2-Iodo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Iodo-6-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, 2-Iodo-6-methylpyridin-3-amine. This document details a proposed synthetic pathway, outlines requisite experimental protocols, and presents a thorough analysis of its structural and analytical characterization. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a halogenated aminopyridine derivative of significant interest in medicinal chemistry due to its potential as a versatile building block in the synthesis of complex heterocyclic scaffolds. The presence of an iodo group at the 2-position, an amino group at the 3-position, and a methyl group at the 6-position of the pyridine ring offers multiple reactive sites for further chemical modifications. These structural features make it a valuable precursor for the development of novel pharmaceutical agents and functional materials. This guide outlines a plausible synthetic route and the analytical methods for the comprehensive characterization of this compound.

Proposed Synthesis

Proposed Synthetic Scheme:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-3-nitropyridin-2-amine (Intermediate 1)

-

Reaction Setup: To a cooled (0-5 °C) round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 2-amino-6-methylpyridine to the sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 2-Iodo-6-methyl-3-nitropyridine (Intermediate 2)

-

Diazotization: Dissolve 6-Methyl-3-nitropyridin-2-amine in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Formation of Diazonium Salt: Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

-

Reduction: To a solution of 2-Iodo-6-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. Common methods include iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours if using the iron/acid method. For catalytic hydrogenation, the reaction is typically performed at room temperature under a hydrogen atmosphere.

-

Work-up: After completion of the reaction (monitored by TLC), filter the reaction mixture. If an acid was used, neutralize the filtrate with a base.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The final product can be purified by column chromatography or recrystallization.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and reported data for the target compound and its key intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (cm⁻¹) | Expected Mass Spectrum (m/z) |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 2.3 (s, 3H, CH₃), 4.4 (br s, 2H, NH₂), 6.3-7.4 (m, 3H, Ar-H) | 24.0 (CH₃), 105.0, 110.0, 138.0, 158.0, 159.0 | 3400-3200 (N-H str), 1620 (N-H bend), 1580, 1480 (C=C/C=N str) | 108 [M]⁺ |

| 6-Methyl-3-nitropyridin-2-amine | C₆H₇N₃O₂ | 169.14 | 2.5 (s, 3H, CH₃), 6.5 (br s, 2H, NH₂), 7.0-8.5 (m, 2H, Ar-H) | 24.0 (CH₃), 115.0, 130.0, 140.0, 150.0, 155.0 | 3400-3200 (N-H str), 1620 (N-H bend), 1530, 1350 (NO₂ str) | 169 [M]⁺ |

| 2-Iodo-6-methyl-3-nitropyridine | C₆H₅IN₂O₂ | 279.02 | 2.6 (s, 3H, CH₃), 7.5-8.5 (m, 2H, Ar-H) | 25.0 (CH₃), 95.0 (C-I), 125.0, 140.0, 150.0, 155.0 | 1530, 1350 (NO₂ str), 1580, 1450 (C=C/C=N str) | 279 [M]⁺ |

| This compound | C₆H₇IN₂ | 234.04 | 2.4 (s, 3H, CH₃), 3.8 (br s, 2H, NH₂), 6.8 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H) | 24.0 (CH₃), 90.0 (C-I), 120.0, 125.0, 140.0, 145.0, 155.0 | 3450-3300 (N-H str), 1620 (N-H bend), 1580, 1470 (C=C/C=N str) | 234 [M]⁺ |

Note: The expected NMR and IR values are estimations based on analogous structures and general spectroscopic principles. Actual values may vary depending on the solvent and other experimental conditions.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer. Samples can be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

Logical Relationships and Workflows

The overall process from starting material to the final, characterized product can be visualized as a logical workflow.

Caption: Overall workflow from synthesis to characterization.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times when handling the chemicals mentioned in this guide. All reactions should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly concentrated acids and organic solvents, are corrosive and/or flammable and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for obtaining this valuable chemical intermediate. The outlined characterization methods will ensure the structural integrity and purity of the final product, facilitating its use in further research and development activities within the pharmaceutical and chemical industries.

An In-depth Technical Guide to 2-Iodo-6-methylpyridin-3-amine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-6-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and provides a plausible synthetic route and characterization methodologies. The biological relevance of the aminopyridine scaffold, particularly in the context of kinase inhibition, is also discussed, offering a rationale for its potential application in drug development programs.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with an iodo group at the 2-position, an amino group at the 3-position, and a methyl group at the 6-position.

Molecular Formula: C₆H₇IN₂[1]

Molecular Weight: 234.04 g/mol [1]

CAS Number: 1211596-30-3[1]

The structural formula is given below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 | [1] |

| CAS Number | 1211596-30-3 | [1] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

| Storage Conditions | Store at 2-8°C, protected from light | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis can be envisioned as a direct iodination of the parent amine, 6-methylpyridin-3-amine.

Reaction Scheme:

Materials:

-

6-Methylpyridin-3-amine

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 6-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system, add sodium hydroxide (2.0 eq) and sodium iodide (1.2 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of iodine (1.1 eq) in the same solvent system.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted iodine.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[2][3][4]

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): a singlet for the methyl protons (around 2.4-2.6 ppm), a broad singlet for the amino protons (around 4.0-5.0 ppm, may exchange with D₂O), and two doublets for the aromatic protons on the pyridine ring (in the range of 6.5-8.0 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): signals for the methyl carbon (around 18-22 ppm), and five distinct signals for the pyridine ring carbons, with the carbon bearing the iodo group being significantly downfield.

2.2.2. Mass Spectrometry (MS)

The molecular weight of the compound can be confirmed by mass spectrometry.[5][6]

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 235.05. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean spectrum.

Biological Relevance and Signaling Pathway Context

Aminopyridine derivatives are privileged scaffolds in medicinal chemistry, known for their diverse biological activities.[7][8][9][10] A significant application of this class of compounds is in the development of protein kinase inhibitors.[11][12]

The 2-aminopyridine moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[11] The substituents on the pyridine ring can be modified to achieve potency and selectivity for a specific kinase target. The iodo group at the 2-position can serve as a handle for further functionalization via cross-coupling reactions, allowing for the exploration of chemical space and the optimization of inhibitor properties.

Below is a conceptual workflow illustrating the role of this compound as a building block in a kinase inhibitor drug discovery program.

References

- 1. 1211596-30-3|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. article.sapub.org [article.sapub.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. article.sciencepg.com [article.sciencepg.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2-Iodo-6-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Iodo-6-methylpyridin-3-amine (CAS No. 1211596-30-3). Due to the limited availability of public experimental data for this specific molecule, this guide outlines the expected spectral characteristics and provides detailed, adaptable experimental protocols for its analysis.

Core Compound Information

Structure:

Molecular Formula: C₆HⲇIN₂

Molecular Weight: 234.04 g/mol

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.4 | d | ~8.0 | 1H | H4 |

| ~6.8 | d | ~8.0 | 1H | H5 |

| ~4.0 | br s | - | 2H | -NH₂ |

| ~2.4 | s | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C6 |

| ~145 | C4 |

| ~140 | C3 |

| ~115 | C5 |

| ~90 | C2 |

| ~24 | -CH₃ |

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 234 | High | [M]⁺ |

| 107 | Moderate | [M - I]⁺ |

| Other Fragments | Variable | Fragmentation Products |

Experimental Protocols

The following are detailed methodologies for obtaining NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase.

-

Incorporate a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation if analyzing in positive ion mode.

LC-MS Protocol (for purity and accurate mass):

-

HPLC System: Coupled to the mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: ESI positive.

-

Mass Range: m/z 50-500.

Signaling Pathway and Experimental Workflow

Substituted pyridines are crucial scaffolds in drug discovery, often targeting key signaling pathways. For instance, many kinase inhibitors utilize a pyridine core to interact with the ATP-binding pocket of the enzyme. The diagram below illustrates a general workflow for the characterization and screening of a novel substituted pyridine compound like this compound.

Caption: Workflow for the characterization and development of a novel substituted pyridine.

The pyridine scaffold is a key component in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets and influencing the pharmacokinetic properties of the molecule.[1][2] Its versatility allows for fine-tuning of a compound's activity and selectivity.[3][4]

The characterization of novel pyridine derivatives, such as this compound, is a fundamental step in the drug discovery process. The methodologies and data presented in this guide provide a framework for the rigorous analytical evaluation of this and similar compounds, paving the way for their potential application in medicinal chemistry and drug development.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Iodo-6-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Iodo-6-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining these critical parameters. Furthermore, it discusses potential degradation pathways and recommended handling and storage conditions based on the chemical structure and data from related halogenated pyridine derivatives. This guide is intended to equip researchers with the necessary methodologies to assess the physicochemical properties of this compound for its effective use in research and development.

Introduction

This compound (CAS No. 1211596-30-3) is a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds.[1][2][3] Its molecular structure, featuring an iodo group, a methyl group, and an amine group on a pyridine ring, offers multiple reaction sites for creating complex molecules. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, formulation, and application in synthetic chemistry and drug discovery. This guide presents a framework for determining these properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1211596-30-3 | [1] |

| Molecular Formula | C6H7IN2 | [1] |

| Molecular Weight | 234.04 g/mol | [1][4] |

| Appearance | Likely a solid (based on related compounds) | Inferred |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1] |

Solubility Profile

Predicted Qualitative Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Sparingly soluble to soluble | The amine group can form hydrogen bonds. |

| Polar Aprotic (e.g., DMSO, DMF) | Likely soluble | Good for dissolving a wide range of organic compounds. |

| Nonpolar (e.g., Hexane, Toluene) | Likely insoluble to sparingly soluble | The overall polarity of the molecule is significant. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for quantitatively determining the solubility of this compound in various solvents.[7]

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Sealed containers (e.g., screw-cap vials)

-

Constant temperature agitator (e.g., shaking incubator)

-

Filtration or centrifugation equipment

-

Calibrated volumetric glassware

-

Analytical balance

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to settle.

-

Carefully separate the undissolved solid from the saturated solution via filtration or centrifugation.

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent from the solution under controlled conditions, such as in a vacuum oven, until a constant weight of the solid residue is achieved.[5]

-

Weigh the container with the solid residue.

-

Calculate the solubility in g/100 mL or other desired units.

Caption: Gravimetric Solubility Determination Workflow.

Stability Profile

The stability of this compound is crucial for its long-term storage and use in chemical reactions. Stability testing helps to identify degradation products and establish appropriate storage conditions.[8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, related compounds suggest potential routes of decomposition:

-

Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air and light.

-

Hydrolysis: The iodo-group may be susceptible to hydrolysis under certain pH conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic compounds.[9]

Recommended Storage

Based on vendor recommendations and the potential for degradation, the following storage conditions are advised:

-

Temperature: 2-8°C.[1]

-

Atmosphere: Inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

-

Light: Keep in a dark place to prevent photodegradation.[1]

-

Moisture: Store in a dry environment.

Experimental Protocol for Stability Testing

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.[10]

Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC, LC-MS) for purity and degradation product analysis[8]

-

Appropriate solvents for sample preparation

Procedure:

-

Batch Selection: Use a single, well-characterized batch of this compound for the study.

-

Initial Analysis (Time Zero): Perform initial analysis on the sample to determine its initial purity and impurity profile.

-

Stress Conditions:

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, and 6 months for accelerated studies).[10]

-

Analysis: Analyze the withdrawn samples for:

-

Appearance

-

Purity (using a stability-indicating HPLC method)

-

Identification and quantification of any degradation products (using LC-MS).

-

-

Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation and identify degradation products.

Caption: Stability Testing Workflow.

Handling and Safety

Appropriate handling and safety precautions are essential when working with this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[11]

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[11]

-

Accidental Release: In case of a spill, avoid dust formation.[11] Collect the material and dispose of it in accordance with local regulations.[11]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[11]

Conclusion

While specific, quantitative data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability testing, scientists and drug development professionals can generate the necessary data to ensure the effective and safe use of this important chemical intermediate. The inferred properties and recommended handling procedures outlined herein serve as a valuable starting point for any research involving this compound.

References

- 1. 1211596-30-3|this compound|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. 3-AMino-2-iodo-6-Methyl pyridine | 1211596-30-3 [amp.chemicalbook.com]

- 4. This compound - CAS:1211596-30-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. benchchem.com [benchchem.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. pjoes.com [pjoes.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. chemicalbook.com [chemicalbook.com]

"2-Iodo-6-methylpyridin-3-amine" reactivity of the iodo and amino groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the iodo and amino functional groups of 2-iodo-6-methylpyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The differential reactivity of these two groups allows for selective functionalization, making this molecule a valuable scaffold for the synthesis of complex molecular architectures. This document provides a comprehensive overview of key transformations, including detailed experimental protocols and quantitative data to facilitate its application in research and development.

Reactivity of the Iodo Group: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the iodine atom, renders the C2 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, enabling facile oxidative addition to a palladium(0) catalyst, which is the initial step in these transformations.[1][2] This high reactivity allows for selective coupling even in the presence of other, less reactive halogens like chlorine.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] In the case of this compound, the iodo group readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Typical Reaction Conditions:

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | [7][8] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | [7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | [7][8] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | [7][8] |

| Temperature | 80-120 °C | [8] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[1][2] The iodo group of this compound is an excellent substrate for this transformation.

Typical Reaction Conditions:

| Parameter | Condition | Reference |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | [9] |

| Co-catalyst | CuI | [9] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | [9] |

| Solvent | DMF, THF, Toluene | [1][10] |

| Temperature | Room temperature to 100 °C | [1][10] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired 2-alkynyl-6-methylpyridin-3-amine.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[11][12] This reaction is particularly useful for introducing substituted amino groups at the C2 position of the pyridine ring.

Typical Reaction Conditions:

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [11] |

| Ligand | BINAP, Xantphos, Josiphos | [4][11] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | [4][12] |

| Solvent | Toluene, Dioxane, THF | [12] |

| Temperature | 80-110 °C | [12] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add anhydrous toluene as the solvent.

-

Seal the tube and heat the mixture in an oil bath at 100 °C for the required time, monitoring by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.[4]

Reactivity of the Amino Group: A Handle for Derivatization and Transformation

The primary amino group at the C3 position offers a complementary site for chemical modification. Its nucleophilic character allows for reactions such as acylation and alkylation, while its ability to form a diazonium salt opens up a plethora of subsequent transformations.

Diazotization

Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form diazonium salts.[13][14] These intermediates are highly versatile and can be converted into a wide range of functional groups.

Typical Reaction Conditions:

| Parameter | Condition | Reference |

| Reagent | NaNO₂, iso-amyl nitrite | [13] |

| Acid | HCl, H₂SO₄, HBF₄ | [13] |

| Solvent | Water, Acetonitrile | [15] |

| Temperature | 0-5 °C | [13] |

Experimental Protocol: General Procedure for Diazotization

-

Dissolve this compound (1.0 equiv.) in an aqueous solution of a strong acid (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes. The resulting diazonium salt solution can be used directly in subsequent reactions.[13][16]

Subsequent Transformations of the Diazonium Salt:

-

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.

-

Schiemann Reaction: Heating the diazonium tetrafluoroborate salt leads to the formation of the corresponding fluoro derivative.

-

Hydrolysis: Warming the aqueous diazonium salt solution yields the corresponding phenol.

-

Iodination: Reaction with potassium iodide introduces an iodine atom.

Acylation

The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.

Experimental Protocol: General Procedure for Acylation

-

Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or THF.

-

Add a base, for example, triethylamine or pyridine (1.2 equiv.).

-

Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.

Alkylation

Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction and can be difficult to control.[17] To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective method.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.).

-

Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the crude product by flash chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate due to the distinct and predictable reactivity of its iodo and amino functional groups. The iodo group serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the amino group provides a site for further derivatization through diazotization, acylation, and alkylation. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors. The provided experimental procedures are general and may require optimization for specific substrates and desired outcomes.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Diazotisation [organic-chemistry.org]

- 14. byjus.com [byjus.com]

- 15. portal.tpu.ru [portal.tpu.ru]

- 16. scribd.com [scribd.com]

- 17. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to 2-Iodo-6-methylpyridin-3-amine Derivatives and Analogs for Drug Discovery Professionals

An Overview of a Promising Scaffold in Kinase Inhibition and Beyond

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, 2-iodo-6-methylpyridin-3-amine and its derivatives have emerged as a scaffold of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this class of compounds, with a particular focus on their potential as kinase inhibitors.

Core Synthesis Strategies

The synthesis of this compound derivatives often involves multi-step reaction sequences, leveraging well-established methodologies in heterocyclic chemistry. Key synthetic strategies include electrophilic iodination of the pyridine ring, followed by functionalization of the amino group and subsequent cross-coupling reactions to introduce molecular diversity.

A common precursor for the synthesis of the target scaffold is 2-chloro-6-methylpyridin-3-amine. The chloro substituent can be converted to the corresponding iodo derivative through halogen exchange reactions. Subsequently, the amino group at the 3-position serves as a handle for further modifications, such as acylation or urea formation. The iodine atom at the 2-position is particularly valuable as it allows for the introduction of a wide range of substituents via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling with various boronic acids or esters.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been investigated for a variety of biological activities, with a significant emphasis on their role as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold can act as a hinge-binding motif, a key interaction for potent and selective kinase inhibition.

While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the broader class of aminopyridine derivatives has shown potent inhibitory activity against a variety of kinases. For instance, aminopyridine-based compounds have been explored as inhibitors of MAP4K4, a kinase implicated in diabetes, cancer, and inflammation.[1] The general structure-activity relationship (SAR) for such inhibitors often reveals that modifications at the periphery of the pyridine ring significantly impact potency and selectivity.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthesis of 2-Aryl-6-methylpyridin-3-amine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 2-aryl-6-methylpyridin-3-amine derivatives from a this compound precursor.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methylpyridin-3-amine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Purified kinase of interest

-

Substrate for the kinase

-

ATP

-

Kinase assay buffer

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound or DMSO (vehicle control).

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

While specific signaling pathways modulated by this compound derivatives are not yet well-defined in publicly accessible literature, their structural similarity to known kinase inhibitors suggests they likely target key signaling cascades involved in cell proliferation, survival, and angiogenesis. For example, many aminopyridine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

The ERK1/2 signaling pathway, a critical component of the MAPK cascade, is frequently dysregulated in cancer and is a common target for kinase inhibitors. Inhibition of kinases within this pathway can lead to decreased cell proliferation and induction of apoptosis.[2]

Quantitative Data

While a comprehensive table of quantitative data for a wide array of this compound derivatives is not available, the following table provides a template for organizing such data as it becomes available through screening efforts. This structure allows for easy comparison of the potency and selectivity of different analogs.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| Example-01 | Kinase A | Data | Cancer Cell A | Data |

| Example-02 | Kinase A | Data | Cancer Cell A | Data |

| Example-03 | Kinase B | Data | Cancer Cell B | Data |

| ... | ... | ... | ... | ... |

Data to be populated from experimental results.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic tractability of this core allows for the generation of diverse chemical libraries, and the inherent properties of the aminopyridine motif are well-suited for targeting the ATP-binding site of kinases. Further exploration of the structure-activity relationships and elucidation of the specific signaling pathways modulated by these compounds will be crucial in realizing their full therapeutic potential. This guide provides a foundational framework of synthetic strategies and biological evaluation protocols to aid researchers in this endeavor.

References

- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Iodo-6-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Iodo-6-methylpyridin-3-amine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The protocols and data presented herein are based on established methodologies for structurally similar aminopyridines and serve as a guide for developing efficient coupling reactions.

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for carbon-carbon bond formation due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] When applied to halogenated pyridines such as this compound, it allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The pyridine scaffold is a key component in numerous therapeutic agents, including kinase inhibitors, due to its ability to form critical hydrogen bond interactions with protein targets.[2]

Data Presentation: Comparison of Reaction Conditions for Analogous Aminopyridines

While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Suzuki coupling of structurally analogous bromo-aminopyridines. This data provides a strong foundation for optimizing the reaction with the iodo-substituted analog, which is generally more reactive than its bromo counterpart.

| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [3] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [3] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [3] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | [3] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 | [3] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [3] |

Data is for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine and serves as a strong indicator for the expected performance with this compound.

Experimental Protocols

The following are detailed protocols for Suzuki cross-coupling reactions, which can be adapted for this compound.

Protocol 1: General Procedure using a Conventional Palladium Catalyst

This protocol is based on established methods for the Suzuki coupling of aminopyridines and can be used as a starting point.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[4]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4]

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[4]

-

Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[4]

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[4]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[4]

-

Under a positive pressure of the inert gas, add the palladium catalyst.[4]

-

Add the degassed solvent mixture via syringe.[4]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)[4]

-

Solvent such as 1,4-dioxane/water (4:1) or DMF[4]

-

Microwave vial

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[4]

-

Add the chosen solvent system to the vial.[4]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[4]

-

After cooling, work up and purify the product as described in the conventional heating protocol.[4]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Caption: Key parameters influencing the outcome of Suzuki coupling reactions.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Iodo-6-methylpyridin-3-amine in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-iodo-6-methylpyridin-3-amine in Buchwald-Hartwig amination reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex nitrogen-containing molecules. The protocols and data presented herein are designed to serve as a comprehensive guide for optimizing C-N cross-coupling reactions involving this substrate.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] The synthesis of N-aryl pyridine derivatives is of particular importance as the aminopyridine scaffold is a key feature in numerous biologically active compounds, including kinase inhibitors.[3]

This compound is a valuable synthon, offering two distinct nitrogen nucleophiles and an electrophilic C-I bond poised for cross-coupling. However, the amination of 2-halopyridines, such as this compound, presents a unique challenge. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning, which can result in low yields or reaction failure.[4] Therefore, careful selection of ligands and reaction conditions is crucial for a successful transformation.

Challenges in the Amination of 2-Halopyridines

The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is the potential for the pyridine nitrogen to act as a ligand for the palladium center.[4] This coordination can inhibit the catalytic cycle and is the most common reason for low yields with this class of substrates.[4] To overcome this, the use of sterically bulky, electron-rich phosphine ligands is often required. These ligands can sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen and promoting the desired catalytic turnover.[4]

Quantitative Data Summary

While specific examples for the Buchwald-Hartwig amination of this compound are not extensively documented, the following table summarizes typical conditions and yields for the amination of analogous 2-halopyridines. This data provides a strong starting point for reaction optimization.

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Volatile primary & secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [5] |

| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 0.5 (MW) | High | [6] |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | - | [4] |

| Aryl Bromide | Morpholine | Pd(I) dimer / JohnPhos | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | - | [7] |

| 4-chloro-6-methylpyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | - | 35 | [8] |

| 3-Halo-2-aminopyridines | Primary & secondary amines | RuPhos/BrettPhos precatalysts | LiHMDS | - | - | - | - | [9] |

Note: The table presents a selection of representative conditions. Optimization is often necessary for specific substrate combinations.

Detailed Experimental Protocols

The following protocols provide a generalized procedure for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a reliable starting point for the amination of this compound with a variety of amine coupling partners.

Reagents and Equipment:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine coupling partner (1.2 mmol, 1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% or Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol% or Xantphos, 0.03 mmol, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv or K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1-0.5 M solution)

-

Oven-dried reaction vial or flask with a magnetic stir bar

-

Inert atmosphere (Glovebox or Schlenk line with Argon or Nitrogen)

Procedure:

-

Preparation (Inert Atmosphere): In a glovebox or under a stream of inert gas, add this compound, the amine coupling partner, the base, and the phosphine ligand to the oven-dried reaction vessel.

-

Catalyst Addition: Add the palladium source to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

For rapid optimization and synthesis, microwave-assisted heating can be employed.

Procedure:

-

Preparation: In a microwave reaction vial, combine this compound (0.25 mmol, 1.0 equiv), the amine coupling partner (0.3 mmol, 1.2 equiv), the palladium catalyst system, and the base.

-

Solvent Addition: Add the anhydrous, degassed solvent (2-3 mL).

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the target temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | Catalyst Poisoning: Pyridine nitrogen coordinating to the palladium center.[4] | Use a more sterically hindered ligand (e.g., XPhos, tBuXPhos). Increase ligand loading. |

| Inactive Catalyst: Impure reagents, improperly dried solvents, or exposure to air/moisture.[4] | Ensure all reagents are pure and solvents are anhydrous and degassed. Maintain a strict inert atmosphere. | |

| Incorrect Base: Base may be too weak to deprotonate the amine-palladium complex effectively.[4] | Switch to a stronger base (e.g., NaOtBu, KOtBu, LiHMDS). | |

| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: Reaction temperature may be too high, or the ligand may not be robust enough to stabilize the catalyst.[4] | Lower the reaction temperature. Screen different, more robust ligands. |

| Side Product Formation (e.g., Hydrodehalogenation) | Unproductive Side Reaction: Beta-hydride elimination can compete with reductive elimination.[1] | Optimize the ligand and reaction temperature. A more sterically hindered ligand may favor reductive elimination. |

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and development. While challenges related to catalyst poisoning by the pyridine nitrogen exist, they can be effectively overcome through the careful selection of sterically demanding ligands and the optimization of reaction parameters. The protocols and data provided in this document offer a solid foundation for researchers to successfully employ this important synthetic methodology.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: 2-Iodo-6-methylpyridin-3-amine in Medicinal Chemistry

Abstract

2-Iodo-6-methylpyridin-3-amine has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic placement of an iodo group, an amino moiety, and a methyl group on the pyridine ring allows for diverse and regioselective functionalization. This precursor is particularly instrumental in the synthesis of complex heterocyclic scaffolds, most notably kinase inhibitors, which are at the forefront of targeted cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors, highlighting its utility for researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The unique electronic properties and synthetic accessibility of substituted pyridines make them ideal starting points for the development of novel therapeutic agents. This compound, in particular, offers synthetic chemists a powerful tool for molecular elaboration. The iodo substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The adjacent primary amine provides a site for amide bond formation, cyclization reactions, or further derivatization to explore structure-activity relationships (SAR).

This application note will focus on the utility of this compound as a key precursor in the synthesis of potent and selective kinase inhibitors, with a specific emphasis on Trk inhibitors, which have shown significant promise in the treatment of various cancers.

Core Applications: Synthesis of Kinase Inhibitors

Kinase inhibitors have revolutionized the treatment of cancer and other diseases by targeting specific signaling pathways involved in cell growth, proliferation, and survival. The aminopyridine core is a common motif in many kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core, facilitated by precursors like this compound, is critical for achieving high potency and selectivity.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode for the Trk proteins, are oncogenic drivers in a wide range of adult and pediatric cancers.[1] This has led to the development of highly selective Trk inhibitors as a tumor-agnostic therapy.

This compound serves as a key starting material for the synthesis of a class of potent Trk inhibitors. The synthetic strategy often involves an initial nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the 3-amino position, followed by a Suzuki-Miyaura coupling at the 2-iodo position to construct the core scaffold of the inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent elaboration into a Trk inhibitor scaffold, based on procedures outlined in the patent literature.

Protocol 1: Synthesis of tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate

This protocol describes the synthesis of a key piperazine-substituted intermediate from 3-amino-5-bromo-2-methylpyridine, which is then iodinated. This intermediate is a derivative of the title compound and showcases a common synthetic route.

Reaction Scheme:

Caption: Synthetic workflow for the piperazine intermediate.

Materials:

-

3-Amino-5-bromo-2-methylpyridine

-

tert-butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

N-Iodosuccinimide (NIS)

-

Acetic acid (AcOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Buchwald-Hartwig Amination:

-

To a solution of 3-amino-5-bromo-2-methylpyridine (1.0 eq) in anhydrous toluene, add tert-butyl piperazine-1-carboxylate (1.1 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq).

-

Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Heat the mixture to 100 °C and stir under an argon atmosphere for 16 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford tert-butyl 4-(5-amino-6-bromo-2-methylpyridin-3-yl)piperazine-1-carboxylate.

-

-

Iodination:

-

Dissolve the product from the previous step (1.0 eq) in acetic acid.

-

Add N-iodosuccinimide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture into ice-water and basify with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Wash the combined organic layers with a saturated aqueous Na₂S₂O₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate.

-

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Trk Inhibitor Scaffold

This protocol outlines the coupling of the iodinated intermediate with a boronic acid to form the core structure of a Trk inhibitor.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for Trk inhibitor synthesis.

Materials:

-

tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate

-

Arylboronic acid (e.g., 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a mixture of tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a reaction vessel, add 1,4-dioxane and degassed water (4:1 v/v).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ (0.1 eq) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired Trk inhibitor scaffold.

Data Presentation

The following table summarizes representative yields for the key synthetic steps described in the protocols.

| Step | Precursor | Reagents | Product | Yield (%) |

| Buchwald-Hartwig Amination | 3-Amino-5-bromo-2-methylpyridine | tert-butyl piperazine-1-carboxylate, Pd₂(dba)₃, BINAP, NaOtBu | tert-butyl 4-(5-amino-6-bromo-2-methylpyridin-3-yl)piperazine-1-carboxylate | 60-75 |

| Iodination | tert-butyl 4-(5-amino-6-bromo-2-methylpyridin-3-yl)piperazine-1-carboxylate | NIS, AcOH | tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate | 70-85 |

| Suzuki-Miyaura Coupling | tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Trk Inhibitor Scaffold | 55-70 |

Signaling Pathway

The synthesized Trk inhibitors function by blocking the ATP-binding site of the Trk receptor tyrosine kinases, thereby inhibiting their catalytic activity. This prevents the phosphorylation of downstream signaling molecules and disrupts the entire signaling cascade that promotes tumor cell growth and survival.

Caption: Simplified Trk signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable precursor for the synthesis of complex, biologically active molecules in medicinal chemistry. Its utility is particularly evident in the construction of kinase inhibitors, as demonstrated by the detailed protocols for the synthesis of a Trk inhibitor scaffold. The ability to perform selective cross-coupling and amination reactions makes this building block a powerful tool for drug discovery and development professionals. The methodologies and data presented herein provide a solid foundation for researchers to utilize this compound in their own synthetic endeavors to create novel therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Iodo-6-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 2-Iodo-6-methylpyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are foundational methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of substituted 6-methylpyridin-3-amine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |

| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 8 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Suzuki-Miyaura Coupling Workflow